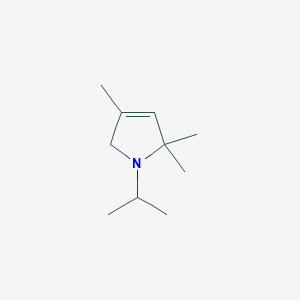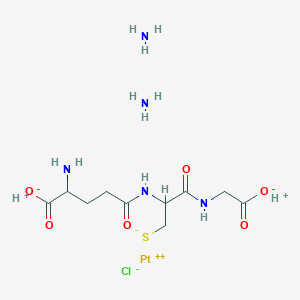
Diamminechloro(glutathionato-S)platinum(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diamminechloro(glutathionato-S)platinum(II), also known as platinum(II) complex, is a compound that has garnered significant attention in the field of medicinal chemistry due to its potential applications in cancer treatment. This compound is a coordination complex that contains platinum as its central metal ion. It is synthesized by reacting platinum(II) chloride with glutathione and ammonia. The resulting compound has a unique structure that allows it to interact with DNA, leading to the inhibition of cell division and ultimately, cancer cell death.
Wirkmechanismus
The mechanism of action of diamminechloro(glutathionato-S)Diamminechloro(glutathionato-S)platinum(II)(II) involves its interaction with DNA. The compound binds to DNA, forming adducts that interfere with DNA replication and transcription. This leads to the inhibition of cell division and ultimately, cancer cell death.
Biochemical and Physiological Effects:
Diamminechloro(glutathionato-S)Diamminechloro(glutathionato-S)platinum(II)(II) has been shown to have a number of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It also activates the immune system, leading to an increased immune response against cancer cells. Additionally, the compound has been shown to inhibit angiogenesis, the formation of new blood vessels that are necessary for tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using diamminechloro(glutathionato-S)Diamminechloro(glutathionato-S)platinum(II)(II) in lab experiments is its ability to selectively target cancer cells, leaving healthy cells unharmed. This makes it a promising candidate for cancer treatment. However, one of the limitations of using this compound is its potential toxicity. It can cause side effects such as nausea, vomiting, and kidney damage.
Zukünftige Richtungen
There are several future directions for research on diamminechloro(glutathionato-S)Diamminechloro(glutathionato-S)platinum(II)(II). One area of focus is the development of new formulations of the compound that can improve its efficacy and reduce its toxicity. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to treatment with this compound. Additionally, researchers are exploring the use of this compound in combination with other cancer treatments, such as radiation therapy and immunotherapy.
Synthesemethoden
The synthesis of diamminechloro(glutathionato-S)Diamminechloro(glutathionato-S)platinum(II)(II) involves the reaction of Diamminechloro(glutathionato-S)platinum(II)(II) chloride with glutathione and ammonia. The reaction takes place in an aqueous solution and is typically carried out under mild conditions. The resulting compound is a yellow-orange crystalline solid that is soluble in water.
Wissenschaftliche Forschungsanwendungen
Diamminechloro(glutathionato-S)Diamminechloro(glutathionato-S)platinum(II)(II) has been extensively studied for its potential applications in cancer treatment. Researchers have found that the compound is effective against a wide range of cancer cell lines, including lung, breast, and ovarian cancer. It has also been shown to be effective against cancer cells that are resistant to traditional chemotherapy drugs.
Eigenschaften
CAS-Nummer |
128353-81-1 |
|---|---|
Produktname |
Diamminechloro(glutathionato-S)platinum(II) |
Molekularformel |
C10H22ClN5O6PtS |
Molekulargewicht |
570.9 g/mol |
IUPAC-Name |
2-amino-5-[[1-(carboxylatomethylamino)-1-oxo-3-sulfidopropan-2-yl]amino]-5-oxopentanoate;azane;hydron;platinum(2+);chloride |
InChI |
InChI=1S/C10H17N3O6S.ClH.2H3N.Pt/c11-5(10(18)19)1-2-7(14)13-6(4-20)9(17)12-3-8(15)16;;;;/h5-6,20H,1-4,11H2,(H,12,17)(H,13,14)(H,15,16)(H,18,19);1H;2*1H3;/q;;;;+2/p-2 |
InChI-Schlüssel |
NQUDETLFUWYXSV-UHFFFAOYSA-L |
SMILES |
[H+].[H+].C(CC(=O)NC(C[S-])C(=O)NCC(=O)[O-])C(C(=O)[O-])N.N.N.[Cl-].[Pt+2] |
Kanonische SMILES |
[H+].[H+].C(CC(=O)NC(C[S-])C(=O)NCC(=O)[O-])C(C(=O)[O-])N.N.N.[Cl-].[Pt+2] |
Synonyme |
cis(Pt(NH3)2Cl(SG)) diamminechloro(glutathionato-S)platinum(II) diamminechloro(glutathionato-S)platinum(II), (SP-4-3)-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




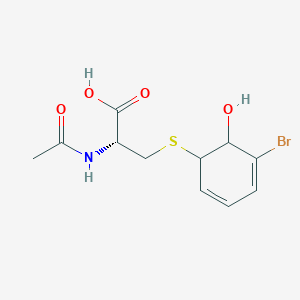


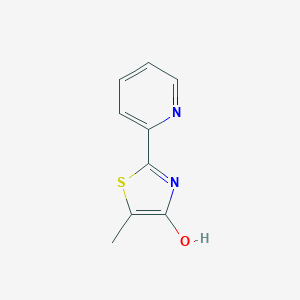
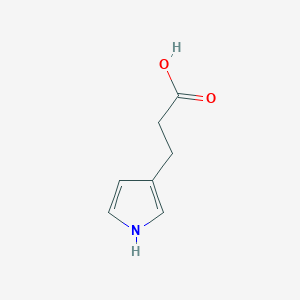

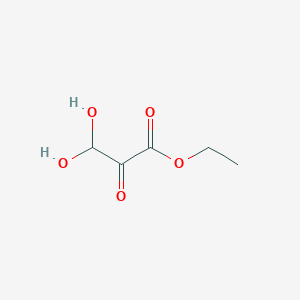
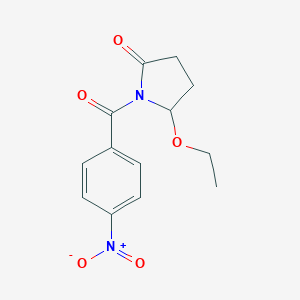

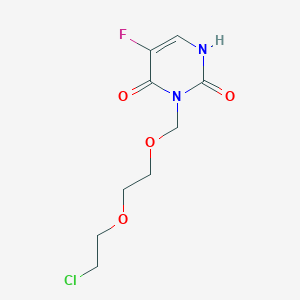

![3-Aminobenzo[d]isoxazol-4-ol](/img/structure/B145147.png)
